REACTION_CXSMILES
|
[Br:1]Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:22]([C@H:24]1[CH2:29][CH2:28][C@H:27]([CH:30]2[CH2:35][CH2:34][CH:33](O)[CH2:32][CH2:31]2)[CH2:26][CH2:25]1)[CH3:23]>C(#N)C>[Br:1][CH:33]1[CH2:34][CH2:35][CH:30]([CH:27]2[CH2:28][CH2:29][CH:24]([CH2:22][CH3:23])[CH2:25][CH2:26]2)[CH2:31][CH2:32]1
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
536 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
C(C)[C@@H]1CC[C@H](CC1)C1CCC(CC1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred at 5° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at RT for 24 hours
|
Duration
|
24 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1CCC(CC1)C1CCC(CC1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |